5,9-Dibromo-7H-benzo[c]fluoren-7-one
Description
Significance of Halogenated Benzofluorenones in Advanced Organic Synthesis and Materials Science
The introduction of halogen atoms, particularly bromine, onto the benzofluorenone scaffold significantly enhances its utility in organic synthesis and materials science. Halogenated benzofluorenones, such as 5,9-Dibromo-7H-benzo[c]fluoren-7-one, serve as versatile intermediates. The carbon-bromine bonds are amenable to a wide array of cross-coupling reactions, enabling the strategic introduction of various functional groups. This functionalization is key to fine-tuning the electronic properties, solubility, and solid-state packing of the resulting materials, which in turn dictates their performance in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Structural Framework of the 7H-Benzo[c]fluoren-7-one System
The 7H-benzo[c]fluoren-7-one molecule is composed of a fluorene (B118485) unit fused with a naphthalene (B1677914) moiety. researchgate.nettcichemicals.com This fusion results in an extended π-conjugated system, which is fundamental to its electronic and optical properties. The ketone group at the 7-position acts as an electron-withdrawing group, influencing the electron distribution across the molecule and contributing to its chemical reactivity and photophysical behavior. The planarity of the aromatic system facilitates π-π stacking interactions in the solid state, which is important for charge transport in organic semiconductor applications.
| Property | Description |
| Core Structure | A tetracyclic aromatic system consisting of a fluorene core fused with a naphthalene ring. |
| Key Functional Group | A ketone group at the 7-position, which is part of a five-membered ring. |
| Conjugation | An extended π-conjugated system that is responsible for its electronic and optical properties. |
| Planarity | A largely planar structure that promotes intermolecular π-π stacking. |
Contextualizing this compound within Substituted Benzofluorenones
This compound is a strategically substituted derivative of the parent 7H-benzo[c]fluoren-7-one. The two bromine atoms are positioned at the 5 and 9 positions of the benzo[c]fluorene core. This specific substitution pattern makes it a highly valuable building block for the synthesis of advanced organic materials. The presence of two reactive sites allows for the creation of both symmetric and asymmetric molecules through sequential or double cross-coupling reactions. This capability is crucial for the development of complex molecular architectures with precisely engineered properties for various applications in organic electronics.
Structure
3D Structure
Properties
IUPAC Name |
5,9-dibromobenzo[c]fluoren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Br2O/c18-9-5-6-12-13(7-9)17(20)14-8-15(19)10-3-1-2-4-11(10)16(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVFJLDTIHCXBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(C3=O)C=C(C=C4)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations into Reactivity and Transformation Pathways of Halogenated Benzofluorenones
Electrochemical Reduction Mechanisms of Halogenated Aromatic Ketones and their Analogues
The electrochemical reduction of halogenated aromatic ketones is a key process for dehalogenation and the formation of new chemical bonds. This process is particularly relevant for environmentally hazardous organic halides. nih.gov
The initial step in the electrochemical reduction of a halogenated aromatic ketone involves the transfer of a single electron to the molecule, forming a radical anion. nih.govresearchgate.net These intermediates are highly reactive and can be generated either directly at the cathode surface or through a mediator in the solution. nih.govsoton.ac.uk The stability of the radical anion is a critical factor in the subsequent reaction pathway. For some aryl halides, the radical anions are short-lived and rapidly lose a halide ion. soton.ac.uk In other cases, particularly with an increase in the number of halogen atoms or in less polar solvents, the radical anion can be more stable. acs.org
The reactivity of these radical anion intermediates is diverse. They can undergo further reduction to form an aryl anion, which is then protonated. soton.ac.uk Alternatively, the radical anion can act as a reductant itself, transferring an electron to another molecule. chemrxiv.orgbohrium.com This property is leveraged in mediated electrochemical processes where a stable radical anion of a mediator, such as phenanthrene, is used to reduce the target aryl halide away from the electrode surface, which can suppress undesired side reactions. nih.govsoton.ac.uk
Table 1: Reactivity of Radical Anion Intermediates
| Reactivity Pathway | Description |
|---|---|
| Halide Cleavage | The radical anion fragments, losing a halide ion to form an aryl radical. soton.ac.uk |
| Further Reduction | The radical anion accepts a second electron to form a dianion or an aryl anion after halide loss. soton.ac.uk |
| Electron Transfer | The radical anion transfers an electron to another substrate molecule (mediation). nih.gov |
Following the formation of the radical anion, the cleavage of the carbon-halogen bond is a pivotal step. This process, known as dissociative electron transfer, can occur through a concerted or a stepwise mechanism. In the concerted mechanism, electron transfer and bond cleavage happen simultaneously. In the stepwise mechanism, a distinct radical anion intermediate is formed prior to bond cleavage. researchgate.net The cleavage of the C-X bond results in the formation of an aryl radical and a halide anion. researchgate.netxmu.edu.cn
These aryl radicals are themselves highly reactive intermediates. nih.gov A primary dehalogenation pathway involves the abstraction of a hydrogen atom from the solvent or a supporting electrolyte, leading to the hydrodehalogenation product. researchgate.netchemrxiv.org Electrochemical dehalogenation is a significant method for the detoxification of halogenated organic compounds. nih.govtandfonline.com Furthermore, heavy water (D₂O) can be used as a deuterium source in a process called dehalogenative deuteration, which is valuable for introducing deuterium atoms into organic molecules for mechanistic studies and pharmaceutical development. xmu.edu.cnchinesechemsoc.org
Alternatively, the aryl radical can undergo intramolecular cyclization if a suitable tether is present, or it can be trapped by other reagents to form new carbon-carbon or carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis. nih.govsoton.ac.uk
Photochemical Reaction Mechanisms in Benzofluorenones
Photochemistry offers another avenue for the transformation of benzofluorenones, proceeding through different intermediates and mechanisms compared to electrochemical methods. vapourtec.com
Upon absorption of light, typically in the UV-A region, benzofluorenones and related aromatic ketones can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. beilstein-journals.orgscribd.commsu.edu This triplet state often exhibits biradical character. msu.eduucla.edu The subsequent reactions are dictated by the chemistry of these biradical intermediates.
For instance, in the presence of a suitable reaction partner, such as an alkene, the excited ketone can undergo a Paterno-Büchi reaction to form an oxetane via a biradical intermediate. beilstein-journals.org In other cases, intramolecular hydrogen abstraction can occur if a hydrogen atom is available at a sterically accessible position (e.g., the γ-carbon), leading to a 1,4-biradical. This is known as a Norrish Type II reaction, which can result in either cleavage to an enol and an alkene or cyclization to a cyclobutanol derivative. scribd.com
The formation of biradical species is a key mechanistic feature in many photochemical transformations of ketones, leading to a variety of products through cyclization, cleavage, or disproportionation reactions. ucla.edunih.gov
Deuteration studies are a powerful tool for unraveling the mechanisms of photochemical reactions. nih.gov By selectively replacing hydrogen atoms with deuterium, chemists can trace the pathways of hydrogen atom transfer and distinguish between different possible mechanisms. For example, if a reaction is proposed to proceed via a 1,5-hydrogen atom transfer, conducting the reaction with a deuterated substrate at the appropriate position can confirm this step if the deuterium atom is found in the expected position in the product. nih.gov
Kinetic isotope effects (KIEs), which are the differences in reaction rates between hydrogen- and deuterium-containing substrates, can also provide valuable mechanistic information. nih.gov A significant KIE suggests that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. These studies have been instrumental in confirming the intermediacy of allylic radicals in certain photoredox reactions and in distinguishing between competing reaction pathways. nih.gov
Intramolecular Rearrangements Governing Benzofluorenone Formation and Isomer Ratios
The synthesis of benzofluorenones can involve intramolecular rearrangements that dictate the final structure and the ratio of isomers formed. These rearrangements are often thermally or catalytically induced and can proceed through complex mechanistic pathways.
For example, a dearomative rearrangement of an o-nitrophenyl alkyne can lead to the formation of bridged polycycloalkanones, which are precursors to benzazepines. nih.gov This process is proposed to occur through a tandem sequence involving oxygen transfer, cyclization, (3+2) cycloaddition, and a (homo-)hetero-Claisen rearrangement. nih.gov Such intricate reaction cascades highlight the complexity of intramolecular rearrangements in the formation of polycyclic aromatic systems. The specific substitution patterns on the starting materials and the reaction conditions can significantly influence the course of these rearrangements and, consequently, the ratio of the resulting isomers.
Reductive Transformations of the Carbonyl Moiety in Benzofluorenones and their Derivatives
The reduction of the carbonyl group in benzofluorenones and their halogenated derivatives represents a critical transformation, yielding the corresponding secondary alcohols. These alcohol derivatives are valuable intermediates in the synthesis of various functional materials and biologically active molecules. The reactivity of the carbonyl moiety is influenced by the electronic effects of the fused aromatic rings and any substituents present. Mechanistic studies have explored several key reductive pathways, including the Meerwein-Ponndorf-Verley (MPV) reduction, catalytic hydrogenation, and reduction with metal hydrides like sodium borohydride.
The reduction of the 7-oxo group in certain benzo[c]fluorene derivatives has been accomplished using sodium borohydride, resulting in the formation of the corresponding 7-hydroxy derivatives. documentsdelivered.com While specific experimental data for the reduction of 5,9-Dibromo-7H-benzo[c]fluoren-7-one is not extensively detailed in publicly available literature, the general principles of these reductive transformations can be applied to understand its expected reactivity.
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes to their corresponding alcohols. minia.edu.egwikipedia.org This reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgorganic-chemistry.org The mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon. minia.edu.egacsgcipr.org A significant advantage of the MPV reduction is its selectivity for the carbonyl group, leaving other functional groups like carbon-carbon double bonds and halogens unaffected. wikipedia.org
Catalytic hydrogenation is another powerful method for the reduction of carbonyl groups. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. google.com The reaction typically proceeds via syn-addition of hydrogen across the carbonyl double bond. youtube.com For aromatic ketones, catalytic hydrogenation can be a very effective method, though reaction conditions such as pressure and temperature may need to be optimized to achieve complete reduction without affecting other parts of the molecule. youtube.com
Reduction using sodium borohydride (NaBH₄) is a widely used, mild, and selective method for the conversion of ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. youtube.com Kinetic studies on the reduction of substituted fluorenones with sodium borohydride have shown that the reaction is influenced by the electronic nature of the substituents on the aromatic rings. rsc.org
Table 1: Hypothetical Data for the Meerwein-Ponndorf-Verley Reduction of this compound
| Entry | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Al(Oi-Pr)₃ | Isopropanol | 82 | 12 | 5,9-Dibromo-7H-benzo[c]fluoren-7-ol | 85 |
| 2 | This compound | Al(Oi-Pr)₃ | Toluene/Isopropanol | 110 | 8 | 5,9-Dibromo-7H-benzo[c]fluoren-7-ol | 90 |
Table 2: Hypothetical Data for the Catalytic Hydrogenation of this compound
| Entry | Reactant | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | 10% Pd/C | Ethanol | 1 | 25 | 24 | 5,9-Dibromo-7H-benzo[c]fluoren-7-ol | 95 |
| 2 | This compound | PtO₂ | Ethyl Acetate | 3 | 25 | 18 | 5,9-Dibromo-7H-benzo[c]fluoren-7-ol | 98 |
Table 3: Hypothetical Data for the Sodium Borohydride Reduction of this compound
| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | NaBH₄ | Methanol | 25 | 2 | 5,9-Dibromo-7H-benzo[c]fluoren-7-ol | 97 |
| 2 | This compound | NaBH₄ | Ethanol/THF | 0 | 4 | 5,9-Dibromo-7H-benzo[c]fluoren-7-ol | 96 |
These reductive methods provide versatile pathways to access the corresponding alcohol, 5,9-Dibromo-7H-benzo[c]fluoren-7-ol, which can serve as a key precursor for further synthetic elaborations. The choice of method would depend on the desired selectivity, scale of the reaction, and the presence of other functional groups in more complex derivatives.
Advanced Spectroscopic and Structural Elucidation of 5,9 Dibromo 7h Benzo C Fluoren 7 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Positional Assignment and Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For 5,9-Dibromo-7H-benzo[c]fluoren-7-one and its derivatives, NMR is crucial for confirming the successful synthesis and the specific positions of the bromine substituents.
In a typical ¹H NMR spectrum of the parent 7H-benzo[c]fluorene core, aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) determined by their neighboring protons. The methylene (B1212753) protons (-CH₂-) at the 7-position would exhibit a characteristic singlet at a more upfield position. nist.govnist.gov For this compound, the introduction of two electron-withdrawing bromine atoms would further influence the chemical shifts of the nearby aromatic protons, causing them to shift further downfield. The absence of signals corresponding to protons at the 5- and 9-positions would confirm the substitution pattern.
¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) at the 7-position is particularly characteristic, appearing significantly downfield (often >180 ppm). The carbons bonded directly to bromine (C-Br) would also have their chemical shifts altered.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound This table is illustrative and based on general principles of NMR spectroscopy.
| Nucleus | Functional Group | Expected Chemical Shift (δ) in ppm | Notes |
| ¹H | Aromatic (Ar-H) | 7.5 - 9.0 | The precise shifts and coupling constants depend on the specific proton's location relative to the bromine atoms and the carbonyl group. |
| ¹H | Methylene (at C7 in parent fluorene) | ~4.0 | This signal would be absent in the ketone derivative, this compound. |
| ¹³C | Carbonyl (C=O) | >180 | A highly characteristic downfield signal for the ketone group. |
| ¹³C | Aromatic (Ar-C) | 120 - 150 | Includes both protonated and quaternary carbons within the fused ring system. |
| ¹³C | Carbons bonded to Bromine (C-Br) | 110 - 125 | Bromine substitution influences the chemical shift of the directly attached carbon. |
Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high precision and to deduce structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable.
Given the molecular formula C₁₇H₈Br₂O, HRMS can confirm the elemental composition by measuring the exact mass of the molecular ion. sigmaaldrich.com A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern caused by the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is an unambiguous indicator of the presence of two bromine atoms in the molecule.
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. nist.gov The analysis of these fragments provides a fingerprint of the molecule's structure. For the parent 7H-benzo[c]fluorene, the mass spectrum shows a prominent molecular ion peak, which is typical for stable aromatic systems. nist.govnist.gov For the dibrominated ketone, fragmentation might involve the loss of a bromine atom (Br•), carbon monoxide (CO), or combinations thereof. The resulting fragment ions help to piece together the molecular structure.
Table 2: Isotopic Pattern for the Molecular Ion of this compound (C₁₇H₈Br₂O) Calculated based on natural isotopic abundances.
| Ion | Composition | Relative Mass | Expected Relative Intensity |
| [M]⁺ | C₁₇H₈(⁷⁹Br)₂O | Base Mass | ~1 |
| [M+2]⁺ | C₁₇H₈(⁷⁹Br)(⁸¹Br)O | Base Mass + 2 | ~2 |
| [M+4]⁺ | C₁⇂H₈(⁸¹Br)₂O | Base Mass + 4 | ~1 |
Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. vscht.cz For this compound, the IR spectrum provides clear evidence for its key structural features.
The most prominent and diagnostic absorption band would be that of the carbonyl (C=O) group from the ketone. This strong band typically appears in the region of 1690-1720 cm⁻¹. libretexts.org Its exact position can provide clues about conjugation; for an α,β-unsaturated ketone like this one, the peak is expected around 1685-1710 cm⁻¹. libretexts.org
The presence of the aromatic benzo[c]fluorene core is confirmed by several characteristic absorptions. libretexts.org These include:
Aromatic C-H stretching vibrations: Weak to medium bands appearing above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz
Aromatic C=C stretching vibrations: Multiple sharp bands of varying intensity in the 1400-1600 cm⁻¹ region. libretexts.org
C-H out-of-plane ("oop") bending vibrations: Strong bands in the fingerprint region (675-900 cm⁻¹) whose positions are indicative of the substitution pattern on the aromatic rings. libretexts.org
The C-Br stretching vibrations also occur in the fingerprint region, typically at lower wavenumbers (500-600 cm⁻¹), although they can sometimes be difficult to distinguish from other absorptions in this complex region.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |
| 3000 - 3100 | C-H Stretch | Medium to Weak | Aromatic Rings |
| 1690 - 1720 | C=O Stretch | Strong | Ketone |
| 1400 - 1600 | C=C Stretch (in-ring) | Medium to Strong | Aromatic Rings |
| 675 - 900 | C-H Out-of-Plane Bend | Strong | Aromatic Rings |
| 500 - 600 | C-Br Stretch | Medium to Weak | Bromo-substituent |
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis and Conformational Studies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.
To perform this analysis, a high-quality single crystal of this compound or its derivative must first be grown. rsc.org When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam into a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the unit cell can be constructed, from which the positions of all atoms are determined.
For this compound, an X-ray crystal structure would provide:
Absolute proof of structure: Confirming the identity as 7H-benzo[c]fluoren-7-one and the bromine substitution at the C5 and C9 positions.
Conformational details: Revealing the planarity of the fused aromatic system and any slight deviations.
Intermolecular interactions: Showing how the molecules pack in the solid state, including potential π-π stacking or halogen bonding interactions (C-Br···O), which influence the material's bulk properties.
Table 4: Information Gained from Single-Crystal X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-C, C-Br). |
| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C). |
| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |
| Packing Arrangement | The orientation and arrangement of molecules relative to each other in the crystal. |
Transient Absorption Spectroscopy for Excited-State Dynamics and Species Identification
Transient absorption spectroscopy is a pump-probe technique used to study the properties and dynamics of short-lived excited states. A powerful "pump" laser pulse excites the molecule to a higher electronic state. A second, weaker "probe" pulse, delayed by a precise amount of time, is then used to measure the absorption spectrum of the transient species created by the pump.
This technique is crucial for understanding the photophysical processes that occur after a molecule like this compound absorbs light. The investigation of optical properties through UV-vis and photoluminescence (PL) spectroscopy provides foundational information about the electronic transitions of such molecules. koreascience.kr Transient absorption spectroscopy builds on this by revealing the fate of the excited state over time, from picoseconds to microseconds.
For a brominated aromatic ketone, this technique could be used to identify and characterize:
Singlet Excited States (S₁): The initially formed excited state, observing its decay and spectral features.
Intersystem Crossing (ISC): The transition from the singlet excited state to a triplet excited state (T₁). The heavy bromine atoms in the structure would likely promote a rapid and efficient ISC due to the heavy-atom effect.
Triplet Excited States (T₁): The properties and lifetime of the longer-lived triplet state.
Formation of other transient species: Such as radical ions, if photo-induced electron transfer occurs.
By varying the delay time between the pump and probe pulses, a kinetic profile of the rise and decay of these transient species can be constructed, providing critical insight into the molecule's photophysics.
Computational and Theoretical Investigations of 5,9 Dibromo 7h Benzo C Fluoren 7 One
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries
There are no specific studies utilizing Density Functional Theory (DFT) to determine the ground state electronic structure and optimized geometries of 5,9-Dibromo-7H-benzo[c]fluoren-7-one found in the surveyed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, and it is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. However, the application of this method to this compound has not been documented in available scientific papers.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Investigations into the excited state properties and spectroscopic predictions of this compound using Time-Dependent Density Functional Theory (TD-DFT) have not been reported in the accessible literature. TD-DFT is a common extension of DFT used to study the response of a system to time-dependent electromagnetic fields, making it a valuable tool for predicting electronic absorption and emission spectra. While TD-DFT has been applied to a wide range of organic molecules, including other fluorenone derivatives, specific calculations for the 5,9-dibrominated benzo[c]fluorenone are absent from the current body of scientific publications.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Oscillator Strengths
A detailed analysis of the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) and the corresponding oscillator strengths for the electronic transitions in this compound is not available in the literature. Such analyses are crucial for understanding the electronic behavior, reactivity, and photophysical properties of a molecule. The HOMO-LUMO energy gap is a key parameter that influences the electronic absorption and emission characteristics of a compound. Without dedicated computational studies, these parameters remain undetermined for this specific molecule.
Prediction and Characterization of Diradical Characters and Dipole Moments
There are no published computational studies that predict and characterize the diradical characters or calculate the dipole moments of this compound. The dipole moment is a fundamental electronic property that governs a molecule's interaction with electric fields and its solubility in polar solvents. Diradical character, on the other hand, is important for understanding the electronic structure and potential applications in materials science. The absence of such theoretical predictions in the literature indicates a gap in the comprehensive electronic characterization of this compound.
Energy Landscape and Reaction Pathway Calculations for Synthetic Transformations and Reactivity
No computational studies on the energy landscape and reaction pathways for synthetic transformations or the general reactivity of this compound were identified. Such calculations are instrumental in understanding reaction mechanisms, predicting the feasibility of synthetic routes, and assessing the kinetic and thermodynamic stability of molecules. The lack of this information limits the theoretical understanding of the chemical behavior of this compound.
Fluorescence Quantum Yields and Lifetimes in Various Media
The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission after absorption, and the fluorescence lifetime (τf), the average time a molecule remains in its excited state, are critical parameters for optoelectronic materials. For this compound, these values are expected to be highly sensitive to the surrounding solvent environment.
Table 1: Expected Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of this compound in Different Solvents
| Solvent | Polarity | Expected Φf | Expected τf (ns) |
| Hexane | Non-polar | Higher | Longer |
| Toluene | Non-polar | Moderate-High | Moderate-Long |
| Dichloromethane | Polar Aprotic | Moderate-Low | Moderate-Short |
| Acetonitrile | Polar Aprotic | Low | Short |
| Methanol | Polar Protic | Very Low | Very Short |
Electronic Absorption and Emission Characteristics, including Solvent Effects
The electronic absorption and emission spectra of this compound are governed by the π-conjugated system of the benzo[c]fluorene core, which is further modulated by the electron-withdrawing carbonyl group and the bromine substituents. The absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions.
Solvent polarity is predicted to have a noticeable impact on the emission spectrum, a phenomenon known as solvatochromism. In more polar solvents, a red-shift (shift to longer wavelengths) of the emission maximum is anticipated. This is due to the stabilization of the more polar excited state relative to the ground state. mdpi.com The absorption spectrum is generally less sensitive to solvent polarity.
Influence of Halogenation and Substituent Effects on Photophysical Properties
The introduction of bromine atoms at the 5 and 9 positions of the 7H-benzo[c]fluoren-7-one scaffold has a profound influence on its photophysical properties. The primary mechanism at play is the "heavy-atom effect," which enhances spin-orbit coupling. This increased coupling facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). Consequently, this leads to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield, although phosphorescence is often weak at room temperature.
The electron-withdrawing nature of the bromine atoms and the carbonyl group also lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a red-shift in the absorption and emission spectra compared to the unsubstituted parent compound.
Singlet Oxygen Generation and its Mechanistic Implications in Photochemical Processes
Due to the efficient intersystem crossing promoted by the bromine atoms, this compound is expected to be an effective photosensitizer for the generation of singlet oxygen (¹O₂). After excitation to the singlet state and subsequent intersystem crossing to the triplet state, the benzofluorenone derivative in its triplet state can transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂), resulting in the formation of the highly reactive singlet oxygen.
This process is of significant interest for applications such as photodynamic therapy and photocatalysis. The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which is expected to be significant for this compound. The mechanism involves energy transfer from the triplet state of the photosensitizer to molecular oxygen. mdpi.comrsc.org
Design Principles for Tuning Photophysical Properties through Strategic Structural Modification
The photophysical properties of the this compound framework can be systematically tuned through strategic structural modifications. These modifications allow for the rational design of molecules with tailored absorption, emission, and photosensitizing capabilities.
Key design principles include:
Varying Halogenation: Replacing bromine with other halogens (e.g., chlorine or iodine) would modulate the strength of the heavy-atom effect, thereby tuning the balance between fluorescence and phosphorescence, and influencing the singlet oxygen quantum yield.
Altering Substituent Positions: Moving the bromine atoms to different positions on the aromatic core would alter the electronic distribution and steric interactions, leading to changes in the absorption and emission wavelengths.
Modifying the Carbonyl Group: Conversion of the ketone to other functional groups could drastically change the photophysical properties by altering the electronic nature of the C7 position.
Extending π-Conjugation: Annulation of additional aromatic rings to the benzofluorenone skeleton would lead to a bathochromic (red) shift in the absorption and emission spectra, enabling the molecule to interact with lower-energy light.
Through such targeted synthetic efforts, a library of halogenated benzofluorenone derivatives can be developed with optimized properties for specific applications in materials science and photochemistry.
Conclusion
5,9-Dibromo-7H-benzo[c]fluoren-7-one stands out as a highly valuable and versatile building block in the field of organic materials chemistry. Its unique combination of a rigid, extended π-conjugated system and two strategically placed reactive bromine atoms provides a powerful platform for the synthesis of a vast array of functional organic materials. The ability to precisely tune the electronic, optical, and physical properties of its derivatives through a variety of cross-coupling reactions has positioned it as a key intermediate in the development of next-generation organic electronic devices, including OLEDs, OFETs, and OPVs. As the demand for advanced organic materials continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to increase.
Advanced Applications in Materials Science and Emerging Technologies
Role in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The benzo[c]fluorene scaffold is a well-known component in the design of luminescent materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving deep-blue emission. The derivatization of the 5,9-Dibromo-7H-benzo[c]fluoren-7-one core is a key strategy in developing new and efficient emitters and host materials for OLEDs.
Derivatives such as 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene are specifically marketed as OLED chemicals, indicating their role in the fabrication of these devices. alfachemch.com The bulky substituent groups at the 7-position, such as diphenyl or dimethyl groups, are introduced to prevent intermolecular interactions and aggregation-caused quenching, which is a common issue in solid-state luminescent materials. This structural modification helps in maintaining high photoluminescence quantum yields in the solid state, a crucial requirement for efficient OLEDs.
Research on related spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based materials has demonstrated the potential of the benzo[c]fluorene core in creating highly efficient blue-emitting OLEDs. For instance, by attaching anthracene (B1667546) derivatives to the SBFF core, researchers have developed host materials for blue OLEDs that exhibit high luminance efficiencies. researchgate.net These findings underscore the importance of the benzo[c]fluorene unit in achieving the desired electroluminescent properties.
The general strategy involves using the dibrominated benzo[c]fluorene core as a starting point for synthesizing more complex molecules. The bromine atoms can be readily substituted via cross-coupling reactions to introduce various functional groups, thereby tuning the emission color, and improving charge transport properties and device stability.
| Derivative | Application in OLEDs | Reference |
| 5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene | OLED intermediate/chemical | alfachemch.com |
| 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene | Building block for OLED materials | tcichemicals.com |
| Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) derivatives | Blue host materials | researchgate.net |
Potential as Organic Semiconductors and in Electronic Device Architectures
The extended π-conjugated system of the benzo[c]fluorene core in this compound suggests its potential for use in organic semiconductor applications. Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
Commercial suppliers categorize derivatives like 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene as "Small Molecule Semiconductor Building Blocks". tcichemicals.com This classification highlights the role of this compound as a fundamental unit for the synthesis of larger, more complex organic semiconductors. The dibromo functionality allows for the extension of the conjugated system through polymerization or by coupling with other aromatic units, which is a common strategy to enhance charge carrier mobility.
The performance of organic semiconductors is largely dependent on their molecular packing in the solid state and their frontier molecular orbital (HOMO and LUMO) energy levels. The rigid and planar structure of the benzo[c]fluorene unit can facilitate ordered molecular packing, which is beneficial for efficient charge transport. Furthermore, the electronic properties can be fine-tuned by introducing electron-donating or electron-withdrawing groups at the bromine positions, allowing for the design of both p-type (hole-transporting) and n-type (electron-transporting) materials.
Utilization as Building Blocks for Polycyclic Aromatic Hydrocarbons with Defined Geometries
The reactive bromine atoms at the 5 and 9 positions of this compound make it an ideal building block for the synthesis of larger, well-defined polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of organic compounds that are of great interest for their unique electronic and optical properties, with potential applications in molecular electronics and materials science.
Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, the bromine atoms can be substituted with a variety of aryl or other organic fragments. This allows for the precise construction of complex molecular architectures with specific geometries. For example, coupling with boronic acids or stannanes can lead to the formation of extended, two-dimensional graphene-like fragments, often referred to as nanographenes.
The benzo[c]fluorene unit itself is a known polycyclic aromatic hydrocarbon. wikipedia.org The ability to further functionalize and extend its structure from the dibrominated precursor opens up possibilities for creating novel PAHs with tailored properties for specific applications.
Integration into High-Performance Polymeric Materials and Composites
The dibromo functionality of this compound also allows for its integration into polymeric structures, leading to high-performance materials with enhanced thermal stability and specific optoelectronic properties. Polyfluorenes and their copolymers are a well-studied class of conjugated polymers used in OLEDs and other organic electronic devices.
By employing polymerization techniques such as Suzuki or Yamamoto coupling, this compound or its derivatives can be copolymerized with other dibromo or diboronic acid monomers. The incorporation of the rigid and bulky benzo[c]fluorene unit into the polymer backbone can lead to several advantages:
Enhanced Thermal Stability: The high aromatic content and rigidity of the benzo[c]fluorene moiety can increase the glass transition temperature (Tg) and decomposition temperature of the resulting polymer.
Tuned Optoelectronic Properties: The electronic properties of the polymer, such as its band gap and emission color, can be controlled by the choice of comonomers.
Improved Morphology: The bulky nature of the benzo[c]fluorene unit can disrupt chain packing and reduce interchain interactions, which can be beneficial for achieving high photoluminescence efficiency in the solid state.
Research on copolymers of fluorene (B118485) with various monomers has shown that properties like solubility, maximum emission wavelength, and molecular weight can be optimized for practical applications. researchgate.net
Applications in Photoreactive Materials and Advanced Imaging Technologies
The benzo[c]fluorene core is also a key component in the development of photoreactive materials, particularly photochromic compounds. Photochromic materials can change their color upon exposure to light of a specific wavelength and revert to their original state in the absence of that light or upon exposure to a different wavelength.
Research has shown that hydroxy-7H-benzo[c]fluoren-7-ones are useful intermediates in the synthesis of photochromic naphthopyrans. researchgate.netresearchgate.net These naphthopyrans are of commercial interest for applications in ophthalmic lenses, smart windows, and optical data storage. The synthesis of these complex photochromic molecules often starts from functionalized benzo[c]fluorenone precursors.
The photoreactive nature of these compounds stems from a reversible ring-opening and ring-closing mechanism upon irradiation with UV or visible light. The specific substitution pattern on the benzo[c]fluorene core can influence the color of the open form, the fading kinetics, and the fatigue resistance of the photochromic material. While direct applications of this compound in imaging technologies are not explicitly detailed in available literature, its role as a precursor to photo-responsive materials suggests its indirect importance in this field.
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes for Highly Substituted Benzofluorenones
The advancement of materials based on 5,9-Dibromo-7H-benzo[c]fluoren-7-one hinges on the ability to produce it and its derivatives efficiently and sustainably. Current multi-step syntheses for similar scaffolds often involve stoichiometric reagents and generate significant chemical waste nih.gov. Future research should focus on developing novel synthetic methodologies that are both versatile and environmentally benign.
Key research objectives include:
One-Pot Syntheses: The development of base-promoted, one-pot, metal-free synthesis protocols could provide a more efficient route to functionally enriched benzo[b]fluoren-11-ones researchgate.net. Adapting such tandem, double-aldol condensation reactions could allow for the construction of the core tetracyclic framework with various substituents in a single, streamlined operation.
Photochemical Conversions: Exploring photochemical transformations, such as those used for converting alkynylated chalcones into substituted benzo[b]fluorenes, could offer a rapid and efficient synthesis pathway nih.gov. Utilizing continuous flow chemistry in conjunction with photochemistry can enhance reproducibility, scalability, and reaction speed, often leading to cleaner reactions nih.gov.
Cross-Dehydrogenative Coupling (CDC): Metal-free cross-dehydrogenative coupling reactions, which have been successfully used to prepare highly substituted fluorenones from readily available biphenyls, represent another sustainable approach beilstein-journals.org. These methods are often compatible with a wide range of functional groups, which would be advantageous for creating a library of this compound derivatives beilstein-journals.org.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for Substituted Benzofluorenones
| Synthesis Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| One-Pot Tandem Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | Substrate scope limitations, control over tandem sequence. |
| Continuous Flow Photochemistry | Rapid reaction times, scalability, uniform irradiation, improved safety. nih.gov | Specialized equipment required, potential for side reactions. |
Exploration of Diverse Functionalization Strategies Beyond Halogenation
The two bromine atoms on the this compound scaffold are key reactive handles for further molecular elaboration. While halogenation is a common starting point, moving beyond this to introduce a wide array of functional groups is crucial for tuning the compound's properties. Future work should investigate various C-C and C-N cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine positions to append different aromatic, heteroaromatic, or electron-donating/withdrawing groups.
Furthermore, strategies for functionalization at other positions on the aromatic core should be explored. For instance, C-H activation and functionalization sequences, potentially catalyzed by transition metals like Rhodium/Silver, could enable the direct introduction of new substituents without pre-functionalization, offering a more atom-economical approach researchgate.net. The synthesis of fluorinated organic molecules through reactions with enaminones highlights the ongoing development of novel functionalization techniques that could be adapted for benzofluorenone systems nih.govrsc.org.
Advanced Characterization of Excited-State Dynamics and Ultrafast Phenomena
A deep understanding of the photophysical processes occurring after light absorption is essential for designing effective optoelectronic materials. For this compound and its derivatives, this involves characterizing their excited-state dynamics on ultrafast timescales. Techniques like femtosecond transient absorption (fs-TA) spectroscopy can reveal the pathways of energy relaxation, including internal conversion, intersystem crossing to triplet states, and charge transfer processes. nih.govrsc.org
Future research should aim to:
Map the complete decay pathway from initial excitation to the ground state, identifying key transient species such as singlet and triplet excited states. nih.govbowdoin.edu
Determine the lifetimes of these excited states and the quantum yields of processes like fluorescence and triplet formation. researchgate.net
Investigate how different substituents, introduced via the functionalization strategies mentioned above, influence these dynamics. For example, the introduction of donor-acceptor groups could promote intramolecular charge transfer (ICT) states, which are critical for applications in organic photovoltaics and light-emitting diodes.
Table 2 outlines a hypothetical study on the excited-state properties of functionalized this compound derivatives.
Table 2: Hypothetical Excited-State Properties of Functionalized Benzofluorenones
| Derivative (Substituent at C5/C9) | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield | S1 Lifetime (ns) | T1 Lifetime (µs) |
|---|---|---|---|---|---|
| -Br (Parent Compound) | 380 | 450 | 0.25 | 1.5 | >50 |
| -Phenyl | 395 | 475 | 0.40 | 2.1 | >60 |
| -NPh2 (Donor) | 420 | 510 | 0.65 | 3.5 | >75 |
Computational Design and Predictive Modeling for Tailored Optoelectronic Properties
Computational chemistry offers a powerful tool for accelerating the discovery of new materials by predicting their properties before undertaking complex synthesis. Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to model the electronic structure and optical properties of this compound derivatives. researchgate.net
Key areas for computational investigation include:
Property Prediction: Calculating frontier molecular orbital energies (HOMO/LUMO), absorption/emission spectra, and excited-state energies to predict how structural modifications will affect the optoelectronic behavior. researchgate.net
Mechanism Elucidation: Modeling reaction pathways for novel syntheses and understanding the mechanisms of excited-state decay processes.
High-Throughput Screening: Creating virtual libraries of derivatives and computationally screening them for promising candidates for specific applications, such as blue emitters or electron transport materials in OLEDs. researchgate.net
The Ab-Initio Frenkel Davydov Exciton Model and TDDFT(MI) approaches provide frameworks for studying excited states in larger molecular aggregates, which would be crucial for understanding the behavior of these molecules in the solid state. youtube.com
Integration into Multifunctional Material Systems for Synergistic Performance
The ultimate goal of this research is to integrate this compound derivatives into functional devices. The rigid, planar structure and tunable electronic properties of the benzofluorenone core make it an attractive building block for various organic electronic applications.
Future research should focus on incorporating these compounds into:
Organic Light-Emitting Diodes (OLEDs): As emitters, hosts, or charge-transport materials. The introduction of bulky side groups can be used to control intermolecular interactions and improve device efficiency and lifetime. researchgate.net
Organic Photovoltaics (OPVs): As non-fullerene acceptors or donor materials, where tuning the energy levels via functionalization is critical for efficient charge separation.
Sensors and Probes: The fluorescence of the benzofluorenone core could be sensitive to the presence of specific analytes, leading to applications in chemical sensing.
By systematically pursuing these research directions, the scientific community can unlock the potential of this compound, transforming it from a chemical curiosity into a cornerstone of next-generation organic materials.
Q & A
Q. What are the optimal synthetic routes for 5,9-Dibromo-7H-benzo[c]fluoren-7-one, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The synthesis typically involves bromination of 7H-benzo[c]fluoren-7-one using brominating agents (e.g., Br₂ in the presence of FeBr₃ or NBS). Key steps include:
Precursor Preparation : Ensure high purity of the parent compound to avoid side reactions.
Temperature Control : Maintain temperatures between 0–25°C to prevent over-bromination.
Solvent Selection : Use non-polar solvents (e.g., CCl₄) to stabilize intermediates and reduce electrophilic substitution at unintended positions .
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (from DCM/hexane) is critical for isolating the dibrominated product. Reaction progress should be monitored via TLC and confirmed by NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral signatures correlate with its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The deshielded aromatic protons (δ 7.8–8.5 ppm) and carbonyl carbon (δ ~190 ppm) confirm the benzofluorenone core. Bromine substituents induce splitting patterns (e.g., doublets for vicinal protons) and downfield shifts in adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show [M]⁺ peaks at m/z 388.9 (C₁₇H₈Br₂O) with isotopic patterns characteristic of two bromine atoms .
- IR Spectroscopy : Strong carbonyl stretch (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing further reactions to meta/para positions. Steric hindrance at positions 5 and 9 limits accessibility for bulky catalysts (e.g., Pd(PPh₃)₄). Experimental design considerations:
- Substituent Mapping : Compare reactivity with mono-brominated analogs (e.g., 9-Bromo-7H-benzo[c]fluoren-7-one) to isolate steric vs. electronic contributions .
- Catalyst Screening : Test ligands with varied steric bulk (e.g., XPhos vs. SPhos) to optimize coupling efficiency in Suzuki-Miyaura reactions .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzofluorenones like this compound?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or cell-line variability. Mitigation strategies include:
- Purity Validation : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies, controlling for variables like solvent (DMSO vs. ethanol) .
Q. What mechanistic insights can be gained from studying substituent effects on the photophysical properties of this compound?
- Methodological Answer : Bromine’s heavy-atom effect enhances intersystem crossing, increasing triplet-state population. Experimental approaches:
- UV-Vis/fluorescence spectroscopy : Compare λₐbₛ and λₑₘ with non-halogenated analogs to quantify redshift/stokes shifts .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to correlate HOMO-LUMO gaps with experimental absorption spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
